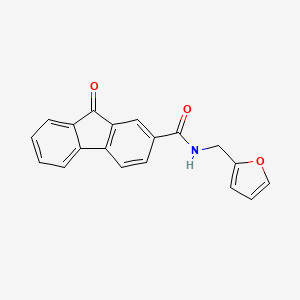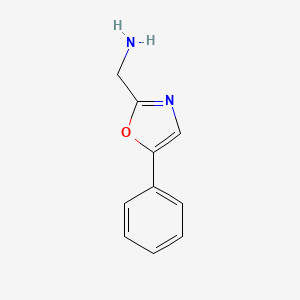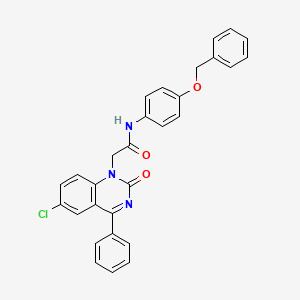
2-(2-((4-Chlorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Compounds with similar structures are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain cellular processes .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
Similar compounds are known to induce a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide A in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various diseases and biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. One limitation of using this compound A is its potential toxicity, which requires careful handling and dosing. It is also important to note that the biological effects of this compound A may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide A. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective compounds. Another direction is to study its potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. It would also be interesting to study the pharmacokinetics and pharmacodynamics of this compound A in vivo, which could provide insights into its potential therapeutic use. Finally, it would be valuable to investigate the potential synergy of this compound A with other drugs or compounds, which could lead to the development of more effective combination therapies.
Méthodes De Synthèse
The synthesis of 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide A involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with sodium acetate in acetic acid to produce 2-acetamido-4-chlorobenzenesulfonic acid. This intermediate is then reacted with thiophene-3-carboxylic acid in the presence of a coupling reagent to produce this compound A. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-(2-((4-Chlorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide A has been studied for its potential applications in various scientific research fields, including cancer, inflammation, and infectious diseases. In cancer research, this compound A has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation. In infectious disease research, this compound A has been shown to have antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus.
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S2/c14-8-1-3-9(4-2-8)22(19,20)7-11(17)16-13-10(12(15)18)5-6-21-13/h1-6H,7H2,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMUUFXWLWHFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=C(C=CS2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

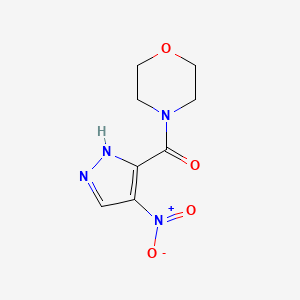
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2909660.png)
![methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2909661.png)

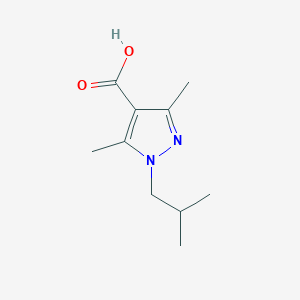
![6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B2909666.png)
![9-cinnamyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2909667.png)

